3-Bromocinnamic acid

Organic Synthesis Pharmaceutical Intermediates Solid-State Chemistry

Researchers requiring a reliable, high-purity active metabolite reference standard for cinromide bioanalytical studies face challenges sourcing material with consistent, well-characterized properties. 3-Bromocinnamic acid (CAS 14473-91-7) is the primary active metabolite of cinromide and a critical intermediate for CNS drug discovery. - Validated reference standard: Enables accurate pharmacokinetic profiling and HPLC method validation for cinromide studies. - Superior antimicrobial scaffold: Demonstrated activity surpassing 3-chloro analog; supports SAR-driven antimicrobial development. - Reliable supply: ≥98% purity, consistent melting point (177-179 °C), ambient shipping; ideal for reproducible synthesis and procurement planning.

Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
CAS No. 14473-91-7
Cat. No. B080311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromocinnamic acid
CAS14473-91-7
Synonyms3-bromocinnamic acid
3-bromocinnamic acid, (E)-isomer
3-bromocinnamic acid, monoacid
3-bromocinnamic acid, silver (+1) salt
meta-bromocinnamic acid
Molecular FormulaC9H7BrO2
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C=CC(=O)O
InChIInChI=1S/C9H7BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+
InChIKeyYEMUSDCFQUBPAL-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromocinnamic Acid Specifications & Properties


3-Bromocinnamic acid (CAS 14473-91-7), predominantly the trans (E) isomer, is a halogenated cinnamic acid derivative with the molecular formula C₉H₇BrO₂ and a molecular weight of 227.05 g/mol [1]. It is characterized as a white to off-white crystalline powder with a melting point of 177-179 °C and is insoluble in water but soluble in methanol and other organic solvents . This compound serves as a key intermediate in organic synthesis and is the primary active metabolite of the anticonvulsant agent cinromide [2].

Meta-bromo substituted trans-cinnamic acid scaffold for SAR and analog studies
Reported metabolite of cinromide in anticonvulsant research models
Supports melt-processing, recrystallization, and solid-form engineering workflows

Why 3-Bromocinnamic Acid Is Not Interchangeable


The position of the bromine substituent on the cinnamic acid scaffold (ortho, meta, or para) profoundly alters the compound's physical properties, solid-state behavior, and biological activity profiles. For example, 3-bromocinnamic acid (meta-substituted) exhibits a melting point of 177-179 °C, whereas its para-substituted analog (4-bromocinnamic acid) melts at 262-264 °C and the ortho-substituted analog (2-bromocinnamic acid) at 215 °C . Furthermore, the meta-bromo derivative has been shown to possess superior antimicrobial activity compared to its meta-chloro counterpart [1] and forms unique solid solutions with 3-chloro-trans-cinnamic acid that are not observed with the para-substituted analogs [2]. These quantifiable differences necessitate a careful, evidence-based selection process rather than generic substitution.

Positional isomer
3-Bromocinnamic acid (meta)
2- or 4-bromocinnamic acid substitution may alter melting behavior and solid-form properties; thermal processing profiles differ significantly
Halogen analog
3-Bromocinnamic acid
3-Chlorocinnamic acid: Reported antimicrobial inhibition profile differs; substitution requires SAR review

Quantified Evidence for 3-Bromocinnamic Acid


Melting Point: Meta vs. Ortho & Para Isomers

The meta-substituted 3-bromocinnamic acid (CAS 14473-91-7) exhibits a melting point range of 177-179 °C, which is significantly lower than the ortho-substituted 2-bromocinnamic acid (215 °C) and the para-substituted 4-bromocinnamic acid (262-264 °C) . This 38-87 °C difference in melting point directly impacts its suitability for melt-processing, purification, and formulation strategies .

Melting Point
Reported
177–179 °C
38–87 °C lower than 2-bromo (215 °C) and 4-bromo (262–264 °C)
Informs thermal processing strategy
Literature melting points; assay-dependent validation recommended
Organic Synthesis Pharmaceutical Intermediates Solid-State Chemistry

Antimicrobial Activity: Bromo vs. Chloro Analog

In a comparative study of aromatic fatty acids against yeasts, molds, and bacteria, meta-bromo-cinnamic acid (3-bromocinnamic acid) demonstrated consistently superior inhibitory effects compared to meta-chloro-cinnamic acid. The study explicitly states that 'the inhibitory effect of m-Chloro-cinnamic acid on the growth of the micro-organisms was always inferior to that of m-Bromo-cinnamic acid' [1].

Antimicrobial Activity
Reported
Reported higher inhibition ranking vs. m-chloro-cinnamic acid (qualitative)
Supports antimicrobial SAR context
Qualitative ranking; quantitative MIC not provided
Antimicrobial Agents Structure-Activity Relationship Medicinal Chemistry

Solid-State Behavior: Solid Solutions with Chloro Analog

3-Bromo-trans-cinnamic acid (3-BrCA) forms solid solutions with 3-chloro-trans-cinnamic acid (3-ClCA) across a range of compositions, yielding two distinct γ-type and two distinct β-type structures [1]. One of these γ-type structures has not been observed previously for either pure 3-ClCA or pure 3-BrCA, representing a rare case where the solid solution structure is not known for the pure phases of either constituent molecule [1]. UV irradiation of the β-type 1:1 solid solution yields three different photodimers with substituents {Cl,Cl}, {Cl,Br}, and {Br,Br} in an approximate 1:2:1 ratio, consistent with a random distribution of 3-ClCA and 3-BrCA molecules in the crystal lattice [1].

Solid Solutions
Reported
Forms four distinct solid solutions with 3-ClCA; one γ-type unique to the solid solution
Enables tunable solid-form properties
Photodimer ratio 1:2:1 {Cl,Cl}:{Cl,Br}:{Br,Br} reported
Crystal Engineering Solid-State Chemistry Pharmaceutical Co-Crystals

Pharmacokinetics: Primary Metabolite of Cinromide

In rhesus monkeys administered the anticonvulsant cinromide (3-bromo-N-ethylcinnamamide), 3-bromocinnamic acid is formed as a primary metabolite via amide hydrolysis. Quantitative pharmacokinetic analysis demonstrated that 3-bromocinnamic acid, together with 3-bromocinnamamide, accounts for all of a cinromide dose with a mean value of 1.00 ± 0.34 [1].

Metabolite Fraction
Reported
Mean fraction of cinromide dose accounted for = 1.00 ± 0.34
Supports metabolite tracking in cinromide PK studies
Rhesus monkey model; intravenous administration
Pharmacokinetics Drug Metabolism Anticonvulsant Research

CCK-B Receptor Binding Affinity

3-Bromocinnamic acid has been tested for its ability to inhibit the binding of [¹²⁵I]CCK-8 to the Cholecystokinin type B (CCK-B) receptor in guinea pig brain homogenate at pH 6.5, yielding a Ki value of 0.12 µM [1]. While direct comparator data for other brominated cinnamic acid isomers in the same assay is not available, cinnamic acid derivatives as a class are known to interact with various CNS receptors, and the meta-bromo substitution appears to confer measurable affinity for the CCK-B receptor .

CCK-B Binding (Ki)
Class-level
Ki = 0.12 µM
Supports CCK-B receptor binding assay context
Guinea pig brain homogenate; isomer-specific comparison unavailable
Neuropharmacology Receptor Binding Cholecystokinin

Application Scenarios for 3-Bromocinnamic Acid


Cinromide & Anticonvulsant Synthesis Intermediate

Given its established role as the primary active metabolite of cinromide, 3-bromocinnamic acid is the essential reference standard for bioanalytical method development and pharmacokinetic studies involving cinromide or its analogs [1]. It is also a critical intermediate for the synthesis of cinromide itself and other 3-bromo-substituted cinnamamide derivatives being investigated for CNS disorders .

Crystal Engineering & Co-Crystal Development

The demonstrated ability of 3-bromocinnamic acid to form unique solid solution structures with 3-chloro-trans-cinnamic acid, including a crystal form not observed in either pure component, makes it a valuable tool for crystal engineering studies aimed at modulating the physicochemical properties of active pharmaceutical ingredients (APIs) [2]. Researchers can leverage this behavior to design co-crystals with tailored solubility, stability, or mechanical properties.

Antimicrobial Lead Optimization & SAR Studies

The direct comparative data showing superior antimicrobial activity of 3-bromocinnamic acid over its 3-chloro analog provides a clear rationale for its use as a core scaffold in antimicrobial drug discovery programs [3]. Its meta-bromo substitution pattern serves as a privileged structure for SAR exploration aimed at developing novel agents against resistant microbial strains.

Suzuki Coupling & Heck Reaction Precursor

The presence of both a bromine atom (a robust handle for palladium-catalyzed cross-coupling reactions) and an α,β-unsaturated carboxylic acid moiety (suitable for Heck reactions or further derivatization) makes 3-bromocinnamic acid a versatile building block for the construction of complex, biaryl-containing molecules and heterocyclic scaffolds . Its high commercial purity (≥98%) and well-defined melting point (177-179 °C) ensure reliable reaction outcomes and reproducible yields .

Application
Selection Property
Validation Focus
Cinromide pathway intermediate
Metabolite reference standard context
Bioanalytical PK method validation
Co-crystal & solid-form engineering
Unique solid-solution propensity with 3-ClCA
Solid-state property modulation (solubility, stability)
Antimicrobial SAR studies
Meta-bromo substitution activity profile
Inhibition ranking against microbial strains
Cross-coupling & heterocycle synthesis
Bromo handle for Pd-catalyzed reactions
Reaction reproducibility & purity specification

Technical Documentation Hub

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33 linked technical documents
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